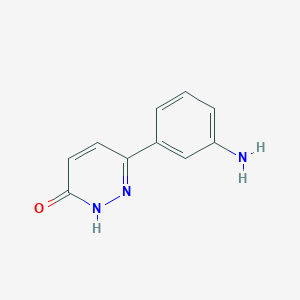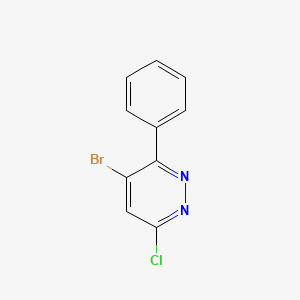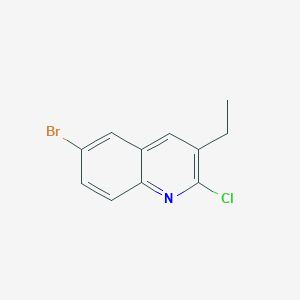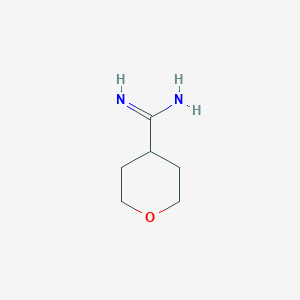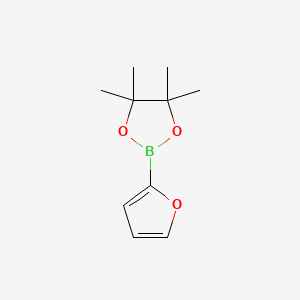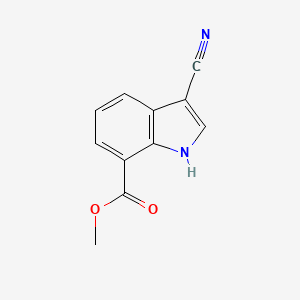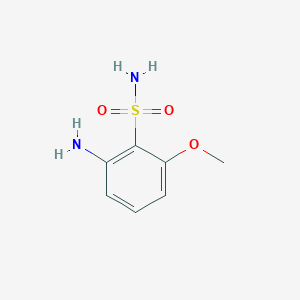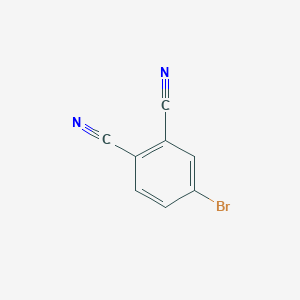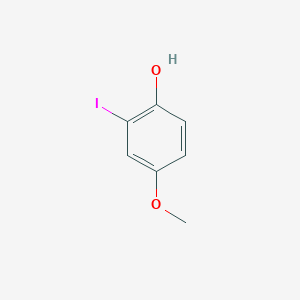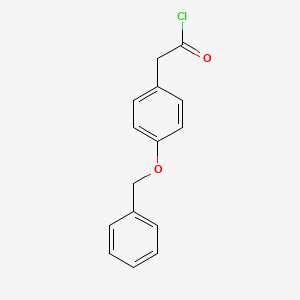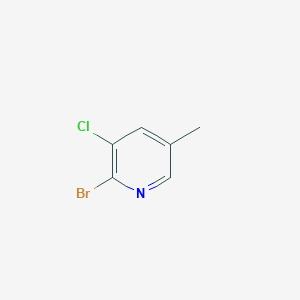
2-溴-3-氯-5-甲基吡啶
描述
2-Bromo-3-chloro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for various chemical syntheses and pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, related halogenated pyridines have been synthesized and investigated for their chemical properties and reactivity.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and conditions that need to be carefully controlled to achieve selectivity. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide group . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions demonstrates the intricate manipulation of halogen atoms to create specific isomers . These studies highlight the synthetic versatility of halogenated pyridines and the importance of reaction conditions in directing the outcome of the synthesis.
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be elucidated using various analytical techniques. For example, the crystal structure of a Schiff base compound related to the target molecule has been determined by single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and coplanarity between the benzene and pyridine rings . This structural information is crucial for understanding the reactivity and potential interactions of the compound in biological systems.
Chemical Reactions Analysis
Halogenated pyridines can undergo a variety of chemical reactions, including halogen migration, as seen in the transformation of 3-bromo-2,4-dihydroxypyridine to 5-bromo-3-chloro-2,4-dihydroxypyridine . The reactivity of these compounds towards different reagents can lead to the formation of diverse derivatives, which can be further functionalized for specific applications. The ability to selectively substitute different halogen atoms opens up possibilities for creating a wide array of compounds from a single pyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular geometry, and electronic characteristics of these compounds . Additionally, the presence of halogen atoms can significantly affect properties like electronegativity, chemical potential, and global hardness, which are important for predicting the behavior of these molecules in chemical reactions and biological environments.
科学研究应用
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : 2-Bromo-3-chloro-5-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that various methods of synthesizing TFMP derivatives have been reported .
- Results or Outcomes : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Preparation of Other Compounds
- Scientific Field : Chemical Synthesis
- Application Summary : 2-Bromo-3-chloro-5-methylpyridine and its derivatives are used as starting reagents for the synthesis of various compounds .
- Methods of Application : Specific methods of synthesis are not detailed in the sources, but they mention that these compounds are used in reactions such as palladium-catalyzed amination , halogen-exchange reaction , and Suzuki coupling .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Bromo-3-chloro-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst .
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
Preparation of Cardiovascular Agents
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Bromo-5-methylpyridine is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in cardiovascular treatments .
安全和危害
属性
IUPAC Name |
2-bromo-3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKEUJOCAJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505001 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-methylpyridine | |
CAS RN |
65550-81-4 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

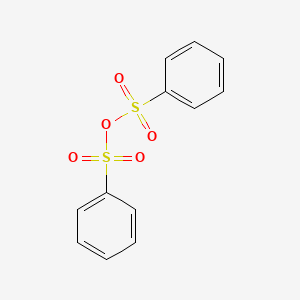

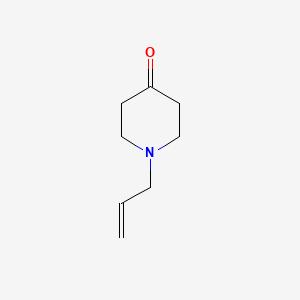
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
